molecular formula C17H28N2O4 B022327 Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-13-0

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Cat. No.: B022327
CAS No.: 102417-13-0
M. Wt: 324.4 g/mol
InChI Key: CWPHIFINLABJJM-UHFFFAOYSA-N
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Description

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic organic compound with the molecular formula C17H28N2O4. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate typically involves the reaction of 3-(2-hydroxy-3-(propan-2-ylamino)propoxy)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is unique due to its specific structural features that confer distinct pharmacokinetic and pharmacodynamic properties. Its butyl carbamate group provides enhanced stability and bioavailability compared to other beta-blockers .

Properties

IUPAC Name

butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-4-5-9-22-17(21)19-14-7-6-8-16(10-14)23-12-15(20)11-18-13(2)3/h6-8,10,13,15,18,20H,4-5,9,11-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPHIFINLABJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907494
Record name Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102417-13-0
Record name Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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